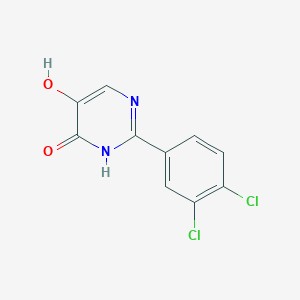
2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidinone ring, which also contains a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrimidine derivative to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethylene dichloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the reaction of 3,4-dichloroaniline with phosgene in a series of reactors can produce the desired compound with a high degree of efficiency . The use of advanced purification techniques, such as rectification, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2-(3,4-dichlorophenyl)-5-oxo-1H-pyrimidin-6-one.
Reduction: Formation of 2-(3,4-dichlorophenyl)-5-hydroxy-1,2-dihydropyrimidin-6-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An herbicide that inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide that causes uncontrolled growth in broadleaf weeds.
Uniqueness
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one is unique due to its combination of a dichlorophenyl group and a hydroxylated pyrimidinone ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)9-13-4-8(15)10(16)14-9/h1-4,15H,(H,13,14,16) |
InChI Key |
LPVHTTWQCGEDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C(=O)N2)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


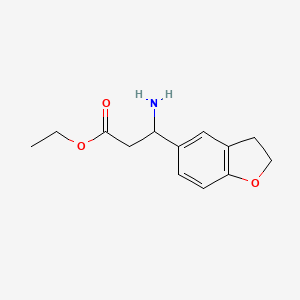
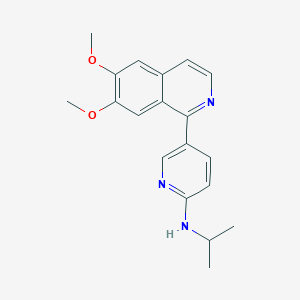
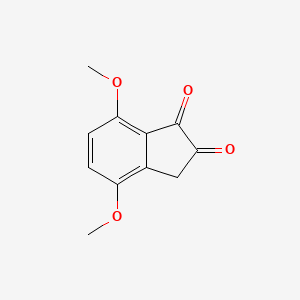
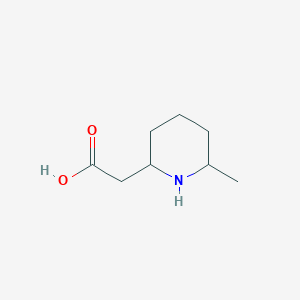
![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)

![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
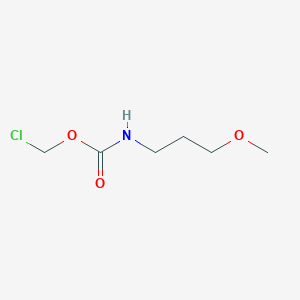
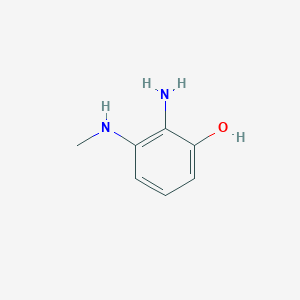
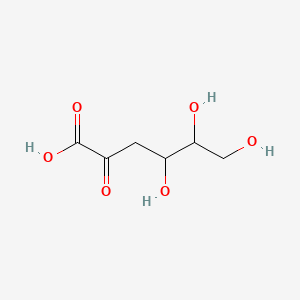
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
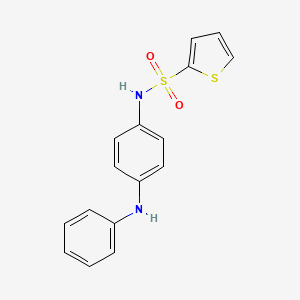
![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
